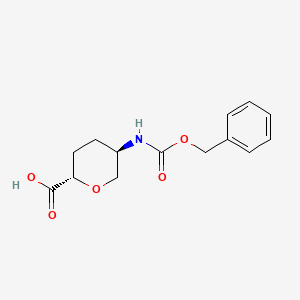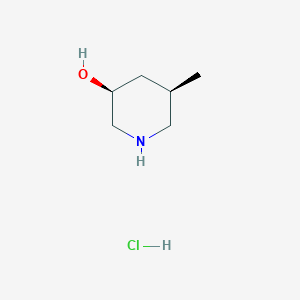![molecular formula C11H10F3N3O B15361520 3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine](/img/structure/B15361520.png)
3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazol-3-amine, 5-[[4-(trifluoromethyl)phenyl]methoxy]- is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds. This compound features a pyrazole ring substituted with a trifluoromethyl group and a methoxy group, making it a valuable intermediate in various chemical syntheses.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazol-3-amine and 4-(trifluoromethyl)benzaldehyde.
Reaction Steps: The reaction involves the formation of an intermediate Schiff base followed by reduction to yield the final product.
Conditions: The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under mild conditions.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: Purification steps include recrystallization or column chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various nucleophiles are used under specific conditions to achieve these reactions.
Major Products: The major products include oxo derivatives, amine derivatives, and various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block in the design of bioactive molecules.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate signaling pathways related to inflammation and pain.
Mechanism: The exact mechanism of action depends on the specific biological target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other pyrazole derivatives, such as 3-(trifluoromethyl)-1H-pyrazol-5-amine and 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)pyrazole.
Uniqueness: The presence of the trifluoromethyl group and methoxy group in 1H-Pyrazol-3-amine, 5-[[4-(trifluoromethyl)phenyl]methoxy]- confers unique chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
Molekularformel |
C11H10F3N3O |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
3-[[4-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)8-3-1-7(2-4-8)6-18-10-5-9(15)16-17-10/h1-5H,6H2,(H3,15,16,17) |
InChI-Schlüssel |
QKXVLZAMLWZXKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC2=NNC(=C2)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-7-Oxa-3-azabicyclo[4.2.0]octane;hemi(oxalic acid)](/img/structure/B15361437.png)
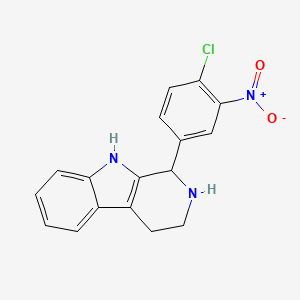
![(1R,2S,5R)-8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15361447.png)
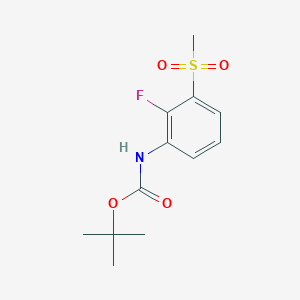
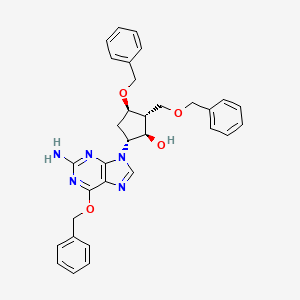
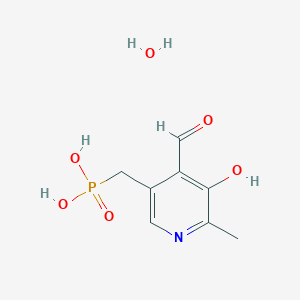
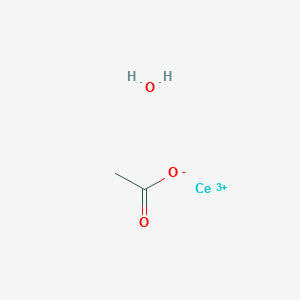
![tert-butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate](/img/structure/B15361482.png)

